molecular formula C8H12OS B2429752 1-(5-Methylthiophen-3-yl)propan-1-ol CAS No. 1481986-80-4

1-(5-Methylthiophen-3-yl)propan-1-ol

Cat. No. B2429752
CAS RN: 1481986-80-4
M. Wt: 156.24
InChI Key: ZMNNXASBAJHXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylthiophen-3-yl)propan-1-ol” is a compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Herbicidal Activity

1-(5-Methylthiophen-3-yl)propan-1-ol and its derivatives have been explored for their potential herbicidal activity. A related compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, was synthesized and demonstrated potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. It showed complete control of barnyard-grass and had a low mammalian and environmental toxicity in various toxicological tests (Hwang et al., 2005).

Beta-Adrenergic Blocking Activity

Research on derivatives of this compound has indicated potential beta-adrenergic blocking activity. Compounds synthesized from thymol, a naturally occurring agent, showed non-selective beta-adrenergic receptor affinity and beta-adrenergic blocking activity in mouse ECG experiments and isolated rat uterus models (Jindal et al., 2003).

Cardioprotective and Antiarrhythmic Activity

Oxalate salt of a derivative of this compound, known as PP-24, has shown cardioprotective and antiarrhythmic activity in laboratory animals. It significantly reduced mean arterial pressure and heart rate in hypertensive rats and had anti-arrhythmic activity against ventricular arrhythmias induced by ouabain in a guinea pig model (Nikam et al., 2011).

Biomarker Potential in Inflammatory Diseases

Volatomics research has identified volatile organic compounds (VOCs) as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Propan-1-ol and related compounds have been mentioned as promising compounds for diagnosing and monitoring IBD patients, highlighting their potential in personalized medicine and non-invasive diagnostics (Van Malderen et al., 2020).

Pharmacological Activity in Neurotransmission

A derivative of this compound, VN2222, has been identified as a potential antidepressant due to its high affinity for the serotonin transporter and 5-HT1A receptors. It demonstrated a significant enhancement in extracellular 5-hydroxytryptamine concentration in the rat striatum and showed properties that suggest it could be an effective dual-action antidepressant drug (Romero et al., 2003).

Future Directions

Thiophene and its derivatives, including “1-(5-Methylthiophen-3-yl)propan-1-ol”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

1-(5-methylthiophen-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNXASBAJHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 83-2 (1.47 g) and p-toluenesulfonic acid monohydrate (10.0 mg) in methanol (20 ml) was stirred at room temperature for 17 hr. Triethylamine (0.10 ml) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30) to give the object product (0.73 g) as a brown oil.
[Compound]
Name
compound 83-2
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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